6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride
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Overview
Description
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O4S and a molecular weight of 274.68 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonyl chloride with 2,5-dioxopyrrolidin-1-yl compounds under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid derivatives.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical assays and as a labeling reagent for proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is utilized in various biochemical assays and labeling techniques .
Comparison with Similar Compounds
Similar compounds to 6-(2,5-Dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride include:
Pyridine-3-sulfonyl chloride: Lacks the 2,5-dioxopyrrolidin-1-yl group, making it less versatile in certain applications.
2,5-Dioxopyrrolidin-1-yl derivatives: These compounds may have different substituents on the pyridine ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the sulfonyl chloride group with the 2,5-dioxopyrrolidin-1-yl moiety, providing a versatile reagent for various chemical and biochemical applications.
Properties
IUPAC Name |
6-(2,5-dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4S/c10-17(15,16)6-1-2-7(11-5-6)12-8(13)3-4-9(12)14/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXRTCORBYSAML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=NC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173999-92-1 |
Source
|
Record name | 6-(2,5-dioxopyrrolidin-1-yl)pyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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